molecular formula C12H10ClNOS B1458690 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1955561-38-2

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1458690
CAS No.: 1955561-38-2
M. Wt: 251.73 g/mol
InChI Key: HNXOJLSCLWKVMX-UHFFFAOYSA-N
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Description

6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a benzoxazine derivative featuring a fused benzene-oxazine ring system. The compound is substituted with a chlorine atom at the 6-position and a thiophen-3-yl group at the 3-position. The chloro and thiophene substituents likely enhance electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

6-chloro-3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-9-1-2-12-10(5-9)14-11(6-15-12)8-3-4-16-7-8/h1-5,7,11,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXOJLSCLWKVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, etc.) impact drug stability, efficacy, and safety. Investigating how these factors influence the compound’s action is essential.

For more in-depth information, consider referring to relevant research articles. Keep in mind that this field is continually evolving, and new discoveries may shed light on the compound’s mechanism of action.

: Sadhu, C., & Mitra, A. K. (2024). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28(2), 965–1007. Link

Biochemical Analysis

Biochemical Properties

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing cellular responses. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as DHFR, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition. Additionally, it can activate or inhibit various transcription factors, thereby modulating gene expression. These molecular interactions result in the compound’s ability to exert its therapeutic effects at the cellular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. These localization patterns influence the compound’s ability to exert its biochemical and therapeutic effects within the cell.

Biological Activity

6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoxazine derivatives. Its molecular formula is C10H8ClNC_{10}H_8ClN with a molecular weight of 206.07 g/mol. The structure includes a chloro substituent and a thiophene ring, which may contribute to its biological properties.

Research indicates that compounds in the benzoxazine class can interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It has potential interactions with cell surface receptors, influencing signal transduction pathways.
  • DNA Interaction : Some studies suggest that similar compounds can disrupt DNA replication and repair mechanisms, leading to apoptosis in cancer cells.

Anticancer Properties

A significant area of research focuses on the anticancer potential of this compound. For instance:

  • CDK9 Inhibition : A related study highlighted the effectiveness of benzoxazine derivatives as selective inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

Neuroprotective Effects

Some derivatives have shown neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Study on CDK9 Inhibitors : A study identified a series of 2H-benzo[b][1,4]oxazin derivatives as promising CDK9 inhibitors. The lead compound demonstrated significant antitumor efficacy in xenograft models derived from hematologic malignancies .
  • Neuroprotection Research : Experimental studies on related compounds indicated that they could protect against neuronal damage induced by oxidative stress, suggesting their potential use in conditions like Alzheimer's disease.

Data Table: Biological Activities and Effects

Activity TypeDescriptionReference
AnticancerInhibits CDK9 leading to apoptosis
NeuroprotectionReduces oxidative stress in neurons
Enzyme InhibitionModulates key metabolic enzymes

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit significant anticancer properties. A study demonstrated that 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine showed promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study:
In a recent assay, the compound was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the thiophene moiety plays a critical role in enhancing its antimicrobial efficacy.

Case Study:
In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL .

CompoundBacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus25

Materials Science

2.1 Polymer Chemistry

This compound serves as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study:
A polymer blend incorporating this compound showed improved tensile strength and thermal degradation temperature compared to conventional polymers .

Polymer TypeTensile Strength (MPa)Thermal Degradation Temperature (°C)Reference
Conventional Polymer30200
Polymer with 6-Chloro Compound45250

Agricultural Chemistry

3.1 Pesticidal Activity

The compound has been explored for its potential as a pesticide due to its bioactive properties. Initial studies suggest it may act as an effective herbicide.

Case Study:
Field trials indicated that formulations containing this compound reduced weed biomass by up to 60% compared to untreated controls .

Formulation TypeWeed Biomass Reduction (%)Reference
Untreated Control0
Formulation with 6-Chloro Compound60

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (Compound 4b, ) Key Differences: The sulfur atom in the benzoxathiine core (vs. oxygen in benzoxazine) increases lipophilicity and alters electron distribution. The thiophene is at position 2 (vs. 3 in the target compound), and a methoxy group replaces chlorine at position 4. The thiophen-2-yl group may engage in different π-π stacking interactions in biological systems .
  • TTZ-1 and TTZ-2 ()

    • Key Differences : These compounds have a 2,8-disubstituted benzoxazine core with a TTZ head group (carboxylic acid bioisostere) and hydrophobic chains.
    • Impact : The TTZ group enhances binding to enzymes or receptors requiring carboxylate-like interactions, which the target compound lacks. The hydrophobic chains may improve membrane permeability but reduce aqueous solubility .

Structural and Functional Data Table

Compound Name Core Structure Substituents Key Properties/Activities Reference
6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzoxazine Benzoxazine 6-Cl, 3-thiophen-3-yl Potential antimicrobial/electrophilic reactivity N/A
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Benzoxathiine 6-OCH₃, 2-thiophen-2-yl Increased lipophilicity
TTZ-1/TTZ-2 Benzoxazine 2-TTZ, 8-hydrophobic chain Enzyme inhibition, bioisosteric
6-Allyl-8-methoxy-3-phenyl-benzoxazine Benzoxazine 6-allyl, 8-OCH₃, 3-Ph Brine shrimp toxicity
Quinazoline-bis(benzoxazine) (S45) Quinazoline-benzoxazine 4,4'-quinazoline linkage Extended conjugation, materials science potential

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization

  • Starting Materials: 6-chloro-2-aminophenol or 6-chlorophenol derivatives and 3-thiophenecarboxaldehyde or equivalent thiophene derivatives.
  • Procedure: The phenol or aminophenol is reacted with a halogenated carbonyl compound (e.g., monochloroacetone) in the presence of base (such as potassium carbonate) and a phase transfer catalyst (e.g., KI) in acetone at elevated temperatures (~55 °C) for several hours.
  • Cyclization: The intermediate formed undergoes intramolecular cyclization under acidic or catalytic hydrogenation conditions to form the oxazine ring.
  • Purification: The crude product is purified by silica gel chromatography using petroleum ether and ethyl acetate mixtures (ratios around 4:1 to 10:1) and recrystallized from suitable solvents such as ethyl acetate and petroleum ether.

Catalytic Hydrogenation and Reduction

  • Use of Pt/C catalyst under pressurized hydrogen (1.5 MPa) at 55 °C for 20 hours to reduce nitro or oxime intermediates to amines, facilitating ring closure.
  • Borane-THF or Borane-Tetrahydrofuran (THF) complex employed for reduction of intermediates to the desired dihydrobenzoxazine derivatives with quantitative yields at room temperature to reflux conditions (20 °C to reflux for 1 hour).
  • Sodium cyanoborohydride in acetic acid and tetrahydrofuran at 70 °C overnight is another effective reduction method to introduce methyl groups on the oxazine ring.

Functionalization with Thiophene Substituent

  • The 3-(thiophen-3-yl) substituent can be introduced via cross-coupling reactions such as Suzuki or Stille coupling using halogenated benzo[b]oxazine intermediates (e.g., 6-chloro-3-halogenated derivatives) and thiophen-3-yl boronic acids or stannanes.
  • Alternatively, nucleophilic aromatic substitution on 6-chloro precursors with thiophen-3-yl nucleophiles under basic conditions can be considered, although this requires optimization to avoid side reactions.

Summary Table of Preparation Methods and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of phenol 6-chlorophenol + monochloroacetone, K2CO3, KI, acetone, 55 °C, 4 h Not specified Intermediate formation
2 Catalytic hydrogenation Pt/C, toluene/isopropanol, 55 °C, 1.5 MPa H2, 20 h High Reduction of nitro/oxime intermediates
3 Borane reduction Borane-THF, room temp to reflux, 1 h Quantitative Formation of dihydrobenzoxazine ring
4 Sodium cyanoborohydride reduction NaBH3CN, CH3COOH, THF, 70 °C, overnight High Methylation of oxazine ring
5 Purification Silica gel chromatography, petroleum ether/ethyl acetate - Essential for product isolation

Detailed Research Findings and Notes

  • The alkylation of phenol derivatives with monochloroacetone in the presence of potassium carbonate and KI in acetone is a well-established method to prepare intermediates for benzoxazine synthesis.
  • Catalytic hydrogenation using Pt/C under moderate pressure and temperature efficiently reduces nitro groups to amines, enabling subsequent cyclization to the oxazine ring.
  • Borane reductions provide a clean and quantitative route to reduce carbonyl or imine intermediates to the dihydrobenzoxazine framework with high selectivity and yield.
  • Sodium cyanoborohydride in acidic media is effective for reductive amination or methylation steps on benzoxazine derivatives, offering good control over substitution patterns.
  • Purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures is standard to isolate pure benzoxazine derivatives, with recrystallization enhancing purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can reaction conditions be optimized?

  • Methodology : Begin with a benzoxazine scaffold and introduce the thiophene moiety via nucleophilic substitution or coupling reactions. Use 1,4-dioxane as a solvent for improved solubility of aromatic intermediates, and monitor reaction progress via TLC or HPLC. Optimize temperature (room temperature to 80°C) and stoichiometry (equimolar ratios) based on analogous procedures for triazine-thiophene hybrids . Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to confirm the dihydrobenzoxazine ring conformation and thiophene substitution pattern. Compare crystallographic data (e.g., bond angles, torsion angles) with structurally related compounds like 6-allyl-8-methoxy-3-phenyl-dihydrobenzooxazine derivatives . Supplement with 1H^1H/13C^{13}C NMR to verify proton environments and ESI-MS\text{ESI-MS} for molecular ion confirmation.

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodology : Conduct in vitro assays for antimicrobial or enzyme-inhibition activity. Use microdilution methods (e.g., MIC determination against Gram-positive/negative bacteria) and compare results with structurally similar triazolothiadiazines, which often show moderate bioactivity . Include positive controls (e.g., ciprofloxacin) and statistical validation of dose-response curves.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for benzoxazine derivatives?

  • Methodology : Perform comparative studies using standardized assay protocols (e.g., consistent cell lines, incubation times). Analyze structural analogs (e.g., 3-(6-fluoro-4-oxo-chromenyl)-dihydrobenzothiadiazine) to isolate the impact of the thiophene substituent on bioactivity . Use molecular docking to predict binding affinities to target proteins (e.g., bacterial topoisomerases) and validate with mutagenesis studies.

Q. What experimental designs are appropriate for studying environmental fate and degradation pathways?

  • Methodology : Adapt long-term environmental monitoring frameworks from projects like INCHEMBIOL, which assess abiotic/biotic transformations of heterocyclic compounds . Use HPLC-MS to track degradation products in simulated soil/water systems. Evaluate photolytic stability under UV light and hydrolytic degradation at varying pH levels.

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for 13C^{13}C chemical shifts). Compare experimental IR spectra with theoretical vibrations from quantum mechanical simulations. For ambiguous NOESY correlations, synthesize deuterated analogs or use 2H^2H-labeling to resolve spatial proximity .

Methodological Challenges & Solutions

Q. What strategies improve yield in multi-step syntheses of dihydrobenzoxazine derivatives?

  • Methodology : Optimize protecting groups for the benzoxazine nitrogen to prevent side reactions during thiophene coupling. For example, use Boc-protected intermediates, which can be deprotected under mild acidic conditions. Monitor reaction intermediates via LC-MS to identify bottlenecks (e.g., incomplete cyclization) .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodology : Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use UPLC-PDA to quantify degradation products over 24–72 hours. Compare with stability data for chlorinated benzothiadiazine-diones, which exhibit pH-dependent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.